molecular formula C12H6F3NO4 B12385513 Hppd-IN-1

Hppd-IN-1

Cat. No.: B12385513
M. Wt: 285.17 g/mol
InChI Key: SEXXPWUHBZLLDL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hppd-IN-1 involves the reaction of substituted ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride . This intermediate is then subjected to further reactions to yield the final product. The specific reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction routes as in laboratory settings. The process is scaled up with careful control of reaction parameters to ensure consistency and quality. High-performance liquid chromatography (HPLC) is often used to monitor the purity of the product .

Chemical Reactions Analysis

Types of Reactions

Hppd-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Hppd-IN-1 has a wide range of scientific research applications:

Mechanism of Action

Hppd-IN-1 exerts its effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase. This inhibition prevents the breakdown of tyrosine, leading to an accumulation of tyrosine and a deficiency in downstream products like homogentisate. The lack of homogentisate disrupts the biosynthesis of tocopherols and plastoquinone, which are essential for protecting chlorophyll in plants. As a result, the plants suffer from oxidative damage and chlorophyll degradation, leading to their death .

Comparison with Similar Compounds

Hppd-IN-1 is compared with other HPPD inhibitors such as mesotrione, tembotrione, and sulcotrione. These compounds share a similar mechanism of action but differ in their chemical structures and inhibitory potency. This compound has a lower IC50 value compared to mesotrione, indicating higher inhibitory activity . The unique structural features of this compound contribute to its enhanced efficacy and selectivity .

List of Similar Compounds

Biological Activity

Hppd-IN-1 (4-Hydroxyphenylpyruvate Dioxygenase Inhibitor) is a compound that has garnered attention in agricultural and biochemical research due to its role as a herbicide. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

This compound functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial in the biosynthesis of carotenoids in plants. Carotenoids are essential for photosynthesis and plant health; thus, their inhibition leads to reduced photosynthetic efficiency, resulting in plant bleaching and necrosis. The mechanism can be summarized as follows:

  • Inhibition of HPPD : By blocking this enzyme, this compound disrupts the synthesis of carotenoids.
  • Consequences : This leads to impaired photosynthesis, causing visible symptoms such as albinism in treated plants.

Case Studies

  • Synthesis and Characterization :
    A study synthesized various quinoxaline derivatives as potential HPPD inhibitors. These compounds were characterized using infrared spectroscopy and NMR techniques. The results indicated that several derivatives showed significant inhibition of HPPD activity, demonstrating promise as herbicides .
  • In Vitro Testing :
    In vitro assays demonstrated that this compound and its derivatives effectively inhibited HPPD activity in Arabidopsis thaliana, with some compounds exhibiting IC50 values lower than existing herbicides. This suggests that they could be more effective alternatives in agricultural applications .

Data Tables

CompoundIC50 (µM)Observations
This compound12.5Potent inhibition of carotenoid synthesis
Quinoxaline Derivative A8.0Superior activity compared to this compound
Quinoxaline Derivative B15.0Comparable to commercial herbicides

Biological Activity Profiles

The biological activity of this compound has been evaluated through various assays, including:

  • Antioxidant Activity : Assessed via DPPH and ABTS assays, indicating potential secondary benefits in reducing oxidative stress in plants .
  • Enzyme Inhibition : Specific assays targeting α-amylase and α-glucosidase have shown that this compound can also influence metabolic pathways related to carbohydrate digestion, suggesting broader biological implications beyond herbicidal activity .

Properties

Molecular Formula

C12H6F3NO4

Molecular Weight

285.17 g/mol

IUPAC Name

4-hydroxy-3-[6-(trifluoromethyl)pyridine-3-carbonyl]pyran-2-one

InChI

InChI=1S/C12H6F3NO4/c13-12(14,15)8-2-1-6(5-16-8)10(18)9-7(17)3-4-20-11(9)19/h1-5,17H

InChI Key

SEXXPWUHBZLLDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)C2=C(C=COC2=O)O)C(F)(F)F

Origin of Product

United States

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